REACTION_CXSMILES
|
Br[C:2]1[C:14]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8](Br)=[C:9]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.CO[CH2:26][CH2:27]OC.[C:30]1(OB(O)O)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[C:30]1([C:2]2[C:14]([C:15]([CH3:17])([CH3:18])[CH3:16])=[CH:13][C:12]3[C:11]4[C:6](=[CH:7][C:8]([C:27]5[CH:26]=[CH:4][CH:3]=[CH:2][CH:14]=5)=[C:9]([C:19]([CH3:20])([CH3:22])[CH3:21])[CH:10]=4)[CH2:5][C:4]=3[CH:3]=2)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2CC3=CC(=C(C=C3C2C=C1C(C)(C)C)C(C)(C)C)Br
|
Name
|
Pd(PPh3)
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OB(O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the solution obtained
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
while heating for 18 hr
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled spontaneously
|
Type
|
CUSTOM
|
Details
|
quenched with dilute hydrochloric acid in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The soluble part was extracted
|
Type
|
ADDITION
|
Details
|
by adding ether
|
Type
|
WASH
|
Details
|
the organic layer was washed with a saturated sodium hydrogen carbonate aqueous solution twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water twice and with saturated brine twice, and then dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the resulting solid was separated with a column chromatography
|
Type
|
CUSTOM
|
Details
|
to prepare an aimed product (in an amount of 4.36 g in a yield of 54%)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=2CC3=CC(=C(C=C3C2C=C1C(C)(C)C)C(C)(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |